5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with tert-butyl(methyl)amine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst or base to facilitate the reaction. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its pyrazole core is a common motif in many biologically active molecules, and modifications to its structure can lead to compounds with diverse pharmacological activities .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for cross-linking and other chemical modifications, making it useful in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific modifications made to the compound and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-(tert-Butylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-(Methylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-[tert-Butyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both tert-butyl and methyl groups on the amino moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-[tert-butyl(methyl)amino]-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H19N3O/c1-8-9(7-15)10(14(6)12-8)13(5)11(2,3)4/h7H,1-6H3 |
InChI Key |
YHNDKJXPTKMCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)C(C)(C)C)C |
Origin of Product |
United States |
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